molecular formula C9H13N3 B1320410 2-(Pyrrolidin-1-yl)pyridin-3-amine CAS No. 5028-13-7

2-(Pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1320410
CAS No.: 5028-13-7
M. Wt: 163.22 g/mol
InChI Key: DPASXGNZPSLEBK-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Complexation and Coordination Chemistry

Research demonstrates the use of pyrrolidine derivatives in complexation and coordination chemistry. For instance, compounds derived from the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine have been explored for their potential in forming complexes with metals like cadmium, showcasing the distorted octahedral geometry of the cadmium atom coordinated with nitrogen atoms and iodide ions (Hakimi et al., 2013).

2. Quantum Chemical Analysis and Tautomeric Studies

Pyridine and pyrrolidine derivatives have been a subject of quantum chemical analysis to understand their structural dynamics, including tautomerism and electron distribution. Studies reveal that these compounds can exhibit dynamic tautomerism, which plays a crucial role in their chemical reactivity and potential applications in various fields (Bhatia et al., 2013).

3. Synthetic Chemistry and Molecular Design

Pyrrolidine derivatives are extensively used in synthetic chemistry for the creation of complex molecules. Research in this area includes the development of methods for redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of pyrrolines and pyrroles, which are fundamental in various chemical syntheses (Kang et al., 2015).

4. Crystal Structure Analysis and Coordination Compounds

Investigations into the crystal structures of coordination compounds involving pyrrolidine derivatives have been conducted. These studies provide insights into the molecular and crystal structure, helping to understand the interaction patterns and stability of these complexes (Amirnasr et al., 2002).

5. Pyrrole Derivative Synthesis and Applications

Pyrrolidine and its derivatives play a crucial role in the synthesis of pyrrole derivatives. These compounds serve as fundamental structural subunits for vital biological molecules and have extensive applications in the synthesis of solvents, dyes, and polymers (Anderson & Liu, 2000).

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with cyclooxygenase-2 (COX-2), inhibiting its activity with an IC50 value in the range of 1-8 µM . This interaction is significant as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit spontaneous locomotor activity in mice, indicating its potential impact on neuronal cells and signaling pathways . Additionally, its interaction with COX-2 suggests a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . This inhibition is facilitated by the pyrrolidine ring, which enhances the binding affinity and specificity of the compound for COX-2.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity against COX-2 over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, it may cause adverse effects such as reduced locomotor activity and potential toxicity to neuronal cells . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins may influence its bioavailability and accumulation in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, may further regulate its localization and activity within specific cellular compartments.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPASXGNZPSLEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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